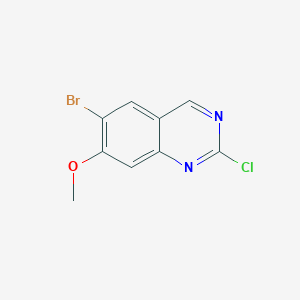
6-Bromo-2-chloro-7-methoxyquinazoline
Übersicht
Beschreibung
6-Bromo-2-chloro-7-methoxyquinazoline is a useful research compound. Its molecular formula is C9H6BrClN2O and its molecular weight is 273.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-2-chloro-7-methoxyquinazoline (CAS No. 953040-63-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a detailed overview of its biological activity, including structure-activity relationships, case studies, and research findings.
- Molecular Formula : C9H6BrClN2O
- Molecular Weight : 273.51 g/mol
- CAS Number : 953040-63-6
Research indicates that quinazoline derivatives, including this compound, often act as inhibitors of various kinases, which play crucial roles in signaling pathways associated with cell proliferation and survival. The specific mechanism involves the inhibition of serine/threonine kinases, such as PDK1 (3-phosphoinositide-dependent kinase 1), which is implicated in cancer progression by activating downstream signaling pathways like AKT .
Biological Activity Overview
- Anticancer Activity :
-
Antimicrobial Properties :
- Certain quinazolines have demonstrated antibacterial and antileishmanial activities. In vivo studies indicated that some derivatives can significantly reduce parasitemia in murine models of visceral leishmaniasis, suggesting potential for development as therapeutic agents against resistant strains .
-
Selectivity and Efficacy :
- Structure-activity relationship (SAR) studies have revealed that modifications to the quinazoline scaffold can enhance selectivity for specific kinases while minimizing off-target effects. This selectivity is crucial in reducing potential side effects associated with broad-spectrum kinase inhibitors .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was tested against a panel of human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating potent anti-proliferative effects.
Case Study 2: Antileishmanial Efficacy
A separate investigation into the antileishmanial properties highlighted that quinazoline derivatives could significantly decrease liver parasitemia in infected mice models. Specifically, treatment with a related compound showed a reduction in parasitemia by up to 24% when administered intraperitoneally at a dose of 15 mg/kg over five days .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKBPJZXVQDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














